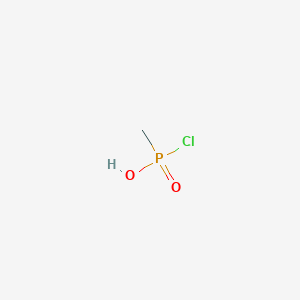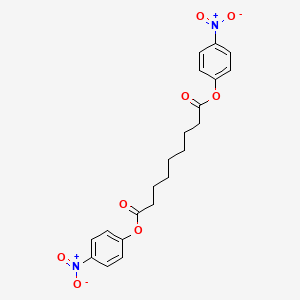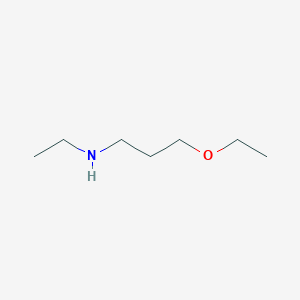
3-Ethoxy-n-ethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-n-ethylpropan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. This compound features an ethoxy group and an ethyl group attached to a propanamine backbone, making it a secondary amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethoxy-n-ethylpropan-1-amine can be synthesized through several methods:
Alkylation of Amines: This involves the reaction of a primary amine with an alkyl halide. For instance, ethylamine can react with 3-ethoxypropyl chloride in the presence of a base like sodium hydroxide to form this compound.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-n-ethylpropan-1-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides or imines.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The ethoxy or ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces imines or oxides.
Reduction: Produces simpler amines or hydrocarbons.
Substitution: Produces halogenated derivatives or other substituted amines.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-n-ethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Ethoxy-n-ethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethyl groups influence its binding affinity and specificity towards these targets. The compound can act as a nucleophile, participating in various biochemical reactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen atom.
3-Ethoxypropylamine: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Ethylpropan-1-amine: Similar but lacks the ethoxy group.
Uniqueness
3-Ethoxy-n-ethylpropan-1-amine is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
38460-93-4 |
|---|---|
Molekularformel |
C7H17NO |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
3-ethoxy-N-ethylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-8-6-5-7-9-4-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
NHCBGOLCVIYTMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


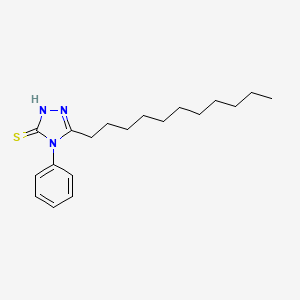
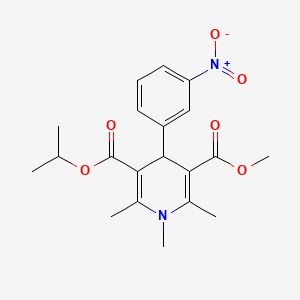

![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
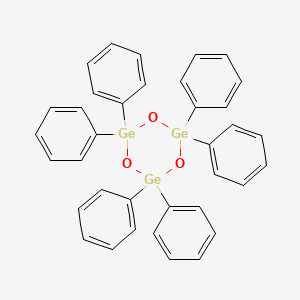
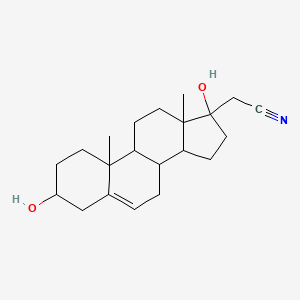

![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

